tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
Introduction to Pyrazolo[3,4-c]Pyridine Scaffold
Historical Development and Classification
The pyrazolo[3,4-c]pyridine system emerged as a distinct heterocyclic class in the late 20th century, with early synthetic routes focusing on cyclocondensation reactions between pyrazole precursors and α,β-unsaturated ketones. The scaffold gained prominence in the 2010s as fragment-based drug discovery (FBDD) strategies demanded cores with multiple vectorial functionalization sites.
Classification of pyrazolo[3,4-c]pyridines follows two axes:
- Ring saturation : Ranging from fully aromatic systems to partially saturated variants (e.g., 4,5-dihydro derivatives)
- Substitution patterns : Governed by synthetic methodology and target applications
The subject compound belongs to the 2H,4H,5H,6H,7H-saturated subclass, where hydrogenation of the pyridine ring enhances conformational flexibility while retaining hydrogen-bonding capabilities via the amino and carbonyl groups.
Table 1: Common Substitution Patterns in Pyrazolo[3,4-c]Pyridine Derivatives
| Position | Common Substituents | Frequency (%) | Functional Role |
|---|---|---|---|
| 2 | Methyl, Hydrogen | 68 | Steric modulation |
| 3 | Amino, Halogen | 42 | Hydrogen bonding/Cross-coupling |
| 6 | tert-Butoxycarbonyl (Boc) | 89 | Protective group/Solubility |
Data adapted from synthetic studies.
Early synthetic approaches relied on annulation strategies, as exemplified by the condensation of 5-aminopyrazoles with diketones. Contemporary methods employ late-stage functionalization, such as the palladium-catalyzed amination at C-5 and directed ortho-metalation at C-7. The tert-butyl carbamate group, introduced via Boc protection of secondary amines, became a standard strategy for nitrogen protection in intermediates like this compound.
The structural evolution of this scaffold parallels advancements in cross-coupling technologies. For instance, the methyl group at position 2 in the subject compound typically originates from N-alkylation reactions using methyl iodide under basic conditions, as demonstrated in the methylation of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.
Modern classification systems recognize three primary subtypes:
- Fully aromatic cores : Utilized in kinase inhibitor development
- Partially saturated variants : Preferred for GPCR-targeted compounds
- N-protected derivatives : Including Boc-protected intermediates like the subject compound
The amino group at position 3 enables further derivatization through acylation or sulfonylation reactions, while the Boc group provides orthogonal protection for subsequent functionalization at nitrogen centers. This dual functionalizability makes the compound a versatile building block in lead optimization campaigns.
Properties
IUPAC Name |
tert-butyl 3-amino-2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)14-15(4)10(8)13/h5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMLOIDUXWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N(N=C2C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has shown promise in medicinal chemistry due to its structural similarity to known bioactive molecules. Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties make them candidates for drug development targeting conditions such as neurodegenerative diseases and inflammatory disorders.
Case Studies:
Recent studies have highlighted the efficacy of similar compounds in inhibiting specific enzymes related to inflammation and neurodegeneration. For instance, derivatives have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators, suggesting a potential role in treating diseases like rheumatoid arthritis and Alzheimer's disease .
Agricultural Chemistry
Pesticidal Activity:
There is growing interest in the application of this compound in agricultural chemistry, particularly as a pesticide or herbicide. Research has demonstrated that certain pyrazolo derivatives can exhibit herbicidal properties by inhibiting key metabolic pathways in plants. This application could lead to the development of safer and more effective agricultural chemicals.
Research Findings:
Studies have shown that modifications to the pyrazolo structure can enhance herbicidal activity while reducing toxicity to non-target organisms. This could be particularly beneficial in developing eco-friendly agricultural practices .
Material Science
Polymer Chemistry:
In material science, tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can be utilized as a building block for synthesizing novel polymers with unique properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities.
Applications in Coatings:
Research has indicated that incorporating this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance. These advancements are crucial for developing high-performance coatings used in various industrial applications .
Analytical Chemistry
Chromatographic Techniques:
The compound serves as a standard reference material in analytical chemistry for developing chromatographic methods. Its unique spectral properties enable researchers to utilize it for calibration purposes in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Quality Control:
In pharmaceutical development, ensuring the purity and quality of active ingredients is paramount. The use of this compound as a reference standard aids in establishing robust quality control protocols .
Biological Research
Mechanistic Studies:
The compound is also valuable in biological research for studying various cellular mechanisms. Its interactions with biological targets can provide insights into metabolic pathways and disease mechanisms.
Potential Therapeutic Targets:
Ongoing research aims to elucidate the role of this compound in modulating signaling pathways associated with cancer cell proliferation and apoptosis. Understanding these interactions could lead to novel therapeutic strategies against cancer .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
tert-Butyl 3-amino-2-isopropyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Molecular Formula : C14H24N4O2
- Molecular Weight : 280.37 g/mol
- CAS : 1785222-54-9
- Key Differences: Core Structure: Pyrazolo[4,3-c]pyridine (vs. pyrazolo[3,4-c]pyridine in the target compound), altering the nitrogen positions and electronic properties. Substituents: 2-isopropyl group (vs.
- Applications: Likely explored in drug discovery for kinase modulation due to its amino and carboxylate functional groups.
tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Molecular Formula : C14H24N4O2
- Molecular Weight : 280.37 g/mol
- CAS : 2137633-89-5
- Key Differences :
- Substituents : 2-propyl group (linear alkyl chain vs. methyl) increases hydrophobicity and may affect metabolic stability.
- Synthetic Utility : The longer alkyl chain could serve as a precursor for further derivatization via cross-coupling reactions.
Analogues with Functional Group Variations
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- Molecular Formula : C12H16F3N3O2
- Molecular Weight : 291.27 g/mol
- CAS : 733757-89-6
- Key Differences: Functional Group: Trifluoromethyl (CF3) at the 3-position (vs. amino group). Impact: CF3 is electron-withdrawing, enhancing electrophilicity and resistance to oxidative metabolism.
- Applications : Useful in agrochemicals or pharmaceuticals requiring improved bioavailability.
tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- Molecular Formula : C15H25N3O3
- Molecular Weight : 295.38 g/mol
- CAS: Not explicitly listed (MDL: MFCD28119023)
- Key Differences: Functional Group: Hydroxymethyl (-CH2OH) at the 3-position (vs. amino) introduces hydrogen-bonding capacity. Applications: Potential intermediate for prodrugs or polar derivatives.
Analogues with Halogen Substituents
tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Molecular Formula : C11H16IN3O2
- Molecular Weight : 349.17 g/mol
- CAS : 1638765-22-6
- Key Differences: Substituent: Iodo group at the 3-position (vs. amino) enables Suzuki-Miyaura or Ullmann coupling reactions.
- Synthetic Utility : Critical for constructing biaryl systems in medicinal chemistry.
Analogues with Core Heterocycle Modifications
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Molecular Formula : C10H16N4O2
- Molecular Weight : 240.27 g/mol
- CAS : 398491-59-3
- Key Differences :
- Core Structure : Pyrrolo[3,4-c]pyrazole (vs. pyrazolo[3,4-c]pyridine), reducing aromaticity and altering π-stacking interactions.
- Applications : Explored in kinase inhibitors due to its planar heterocyclic system.
Biological Activity
tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships, and various biological activities based on available research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 238.29 g/mol
- CAS Number : 398491-63-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[3,4-c]pyridine core. Various methodologies have been reported in the literature that utilize starting materials such as substituted hydrazines and pyridine derivatives to achieve desired substitutions at specific positions on the ring system.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridines exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs of this compound inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, structure-activity relationship (SAR) studies suggest that modifications at the amino and carboxylate groups enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Properties
Preliminary studies also highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate neuroinflammation and oxidative stress responses in neuronal cells. The ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), this compound exhibited IC values in the micromolar range. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Case Study 2: Inhibition of Inflammatory Cytokines
A study investigating its effects on LPS-induced inflammation in macrophages showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound. The results suggest that it may serve as a lead compound for developing anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group Substitution | Enhances anticancer activity |
| Carboxylate Position | Critical for anti-inflammatory effects |
| Alkyl Chain Length | Modulates lipophilicity and bioavailability |
Q & A
Q. What are the recommended synthetic routes for synthesizing tert-Butyl 3-amino-2-methyl-pyrazolo[3,4-c]pyridine-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrazolo-pyridine precursors. Key steps include:
- Cyclization : Formation of the pyrazolo-pyridine core under reflux with catalysts like Pd(PPh₃)₄ in anhydrous THF .
- Carboxylation : Introduction of the tert-butyl carbamate group using Boc anhydride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic hydrogenation, monitored by TLC .
Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and use anhydrous solvents to avoid hydrolysis of intermediates.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 294.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per CAS specifications) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions like ester hydrolysis .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cyclization efficiency. Evidence shows Pd(PPh₃)₄ yields >80% in THF .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amination to enhance nucleophilicity, but ensure thorough drying to avoid byproducts .
Example Optimization Table :
| Step | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pd(PPh₃)₄ in THF | 82 | 95 | |
| Boc Protection | Boc₂O in DCM | 75 | 97 |
Q. What strategies are effective in resolving contradictions in spectral data obtained from different characterization methods?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl pyrazolo[3,4-c]pyridine derivatives in and ) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for diastereotopic protons in the pyrazolo-pyridine ring .
- X-ray Crystallography : If crystalline, resolve absolute configuration to confirm regiochemistry .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases due to the compound’s heterocyclic core, which mimics ATP-binding motifs .
- Assay Design :
- Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values.
- Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
- Data Interpretation : Analyze competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Evidence suggests pyrazolo-pyridines often act as ATP-competitive inhibitors .
Handling Data Contradictions
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (pH, temperature, cofactors). For example, Mg²⁺ concentration affects kinase inhibition .
- Purity Verification : Re-test compounds with HPLC-MS to rule out impurities (e.g., tert-butyl hydrolysis products) as confounding factors .
- Structural Analog Comparison : Compare activity with analogs (e.g., ’s aminomethyl derivative) to identify critical pharmacophores .
Safety and Storage
Q. What are the best practices for storing this compound to ensure long-term stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
